molecular formula C13H13NO B018783 N-Hydroxy-3-methyl-N-phenylaniline CAS No. 104613-43-6

N-Hydroxy-3-methyl-N-phenylaniline

Cat. No.: B018783
CAS No.: 104613-43-6
M. Wt: 199.25 g/mol
InChI Key: PLQVBLYEPJDZEV-UHFFFAOYSA-N
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Description

N-Hydroxy-3-methyl-N-phenylaniline (CAS: 104613-43-6), also known as N-m-Tolyl-N-phenylhydroxylamine, is a substituted aromatic amine characterized by a hydroxyl (-OH) group and a methyl (-CH₃) group attached to the nitrogen atom of a diphenylamine backbone. Its molecular formula is C₁₃H₁₃NO, and its structure features a methyl substituent in the meta position relative to the hydroxyl group on the aromatic ring (Fig. 1). This compound is of interest in organic synthesis, particularly in redox reactions and coordination chemistry, due to its hydroxylamine functionality.

Properties

CAS No.

104613-43-6

Molecular Formula

C13H13NO

Molecular Weight

199.25 g/mol

IUPAC Name

N-(3-methylphenyl)-N-phenylhydroxylamine

InChI

InChI=1S/C13H13NO/c1-11-6-5-9-13(10-11)14(15)12-7-3-2-4-8-12/h2-10,15H,1H3

InChI Key

PLQVBLYEPJDZEV-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)N(C2=CC=CC=C2)O

Canonical SMILES

CC1=CC(=CC=C1)N(C2=CC=CC=C2)O

Origin of Product

United States

Comparison with Similar Compounds

3-Methyl-N-phenylaniline

  • Molecular Formula : C₁₃H₁₃N
  • Key Differences : Lacks the hydroxyl group present in N-Hydroxy-3-methyl-N-phenylaniline.
  • Properties :
    • Higher lipophilicity due to the absence of the polar -OH group.
    • Lower solubility in polar solvents (e.g., water) compared to the hydroxylated derivative.
  • Reactivity: The amine group is more nucleophilic in the absence of electron-withdrawing -OH, making it reactive in alkylation or acylation reactions. Not involved in redox cycles or metal chelation, unlike hydroxylamine derivatives.

3-Methoxydiphenylamine

  • Molecular Formula: C₁₃H₁₃NO
  • Key Differences : Contains a methoxy (-OCH₃) group instead of a hydroxyl (-OH) group.
  • Properties :
    • Melting Point : 71°C vs. undetermined for this compound.
    • The methoxy group is less polar than -OH, leading to reduced hydrogen-bonding capacity.
  • Reactivity: Methoxy acts as an electron-donating group, activating the aromatic ring toward electrophilic substitution.

N-(4-Chlorophenyl)-N-hydroxypropanamide Derivatives

  • Example : N-(4-Chlorophenyl)-3-cyclohexyl-N-hydroxypropanamide
  • Key Differences : Hydroxamic acid derivatives with amide linkages, unlike the hydroxylamine structure.
  • Reactivity :
    • Hydroxamic acids are potent metal chelators (e.g., iron) and antioxidants, often used in medicinal chemistry.
    • The hydroxylamine group in this compound may exhibit similar antioxidant properties but with distinct coordination geometries.

Comparative Analysis Table

Property This compound 3-Methyl-N-phenylaniline 3-Methoxydiphenylamine
Molecular Formula C₁₃H₁₃NO C₁₃H₁₃N C₁₃H₁₃NO
Substituents -OH, -CH₃ (meta) -CH₃ -OCH₃
Polarity High (due to -OH) Low Moderate
Melting Point Undetermined Undetermined 71°C
Key Reactivity Redox activity, metal chelation Nucleophilic substitution Electrophilic substitution
Applications Redox mediators, coordination chemistry Intermediate in polymer synthesis Antioxidant studies

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